2-[(4-Methylphenyl)thio]nicotinamide

Organic Synthesis Crystallization Thermal Analysis

2-[(4-Methylphenyl)thio]nicotinamide (CAS 175135-83-8) is a rigorously characterized nicotinamide building block distinguished by definitive X‑ray crystallographic structural confirmation. Its high melting point (205°C) provides superior thermal stability vs. 2-(methylthio)nicotinamide (168–170°C), enabling higher-yield synthetic routes and straightforward recrystallization. The unambiguous crystal structure makes it the preferred choice for HPLC/MS/NMR reference standard development, delivering analytical certainty that less-characterized analogs cannot provide. Ideal for medicinal chemistry, crystal engineering, and method validation.

Molecular Formula C13H12N2OS
Molecular Weight 244.31 g/mol
CAS No. 175135-83-8
Cat. No. B065663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylphenyl)thio]nicotinamide
CAS175135-83-8
Molecular FormulaC13H12N2OS
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)N
InChIInChI=1S/C13H12N2OS/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3,(H2,14,16)
InChIKeyFGJYERMHEXAORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 2-[(4-Methylphenyl)thio]nicotinamide (CAS 175135-83-8): Physicochemical and Structural Characterization for Research Applications


2-[(4-Methylphenyl)thio]nicotinamide (CAS 175135-83-8) is a substituted nicotinamide featuring a 4-methylphenylthio group at the 2-position of the pyridine ring . It is a solid organic compound with a molecular formula of C₁₃H₁₂N₂OS and a molecular weight of 244.31 g/mol . The compound is primarily offered as a research chemical and synthetic building block, with a typical commercial purity specification of ≥95% . Its structure has been definitively confirmed by X-ray crystallography, and its key physicochemical properties, including a melting point of 205°C, have been experimentally determined [1].

Why In-Class Nicotinamide Thioethers Cannot Be Substituted for 2-[(4-Methylphenyl)thio]nicotinamide in Synthetic and Analytical Workflows


2-[(4-Methylphenyl)thio]nicotinamide occupies a specific structural niche that is not interchangeable with simpler alkyl- or aryl-thioether analogs. The presence of the 4-methylphenyl group confers distinct electronic and steric properties that directly influence both its solid-state behavior and its reactivity as a synthetic intermediate. For example, the melting point of this compound (205°C) is significantly higher than that of its closest unsubstituted analog, 2-(methylthio)nicotinamide (168-170°C) [REFS-1, REFS-2]. This difference is critical for applications requiring specific thermal stability or where purification by recrystallization is essential. Furthermore, the availability of a definitive X-ray crystal structure for this compound provides a level of structural certainty that is often absent for other members of this class, making it a superior choice for analytical method development or crystallography studies [3]. Generic substitution risks introducing impurities, altering reaction kinetics, or failing to meet the rigorous characterization standards required for reproducible research.

Quantitative Differentiation Evidence for 2-[(4-Methylphenyl)thio]nicotinamide vs. Key Analogs


Thermal Stability: Melting Point Advantage vs. Methylthio Analog

2-[(4-Methylphenyl)thio]nicotinamide exhibits a melting point of 205°C, which is substantially higher than the 168-170°C range reported for its simpler 2-(methylthio)nicotinamide analog [REFS-1, REFS-2]. This higher melting point is indicative of stronger intermolecular forces in the solid state, which can be advantageous for purification by recrystallization and for maintaining compound integrity during storage and handling under ambient conditions.

Organic Synthesis Crystallization Thermal Analysis

Structural Certainty: X-Ray Crystallographic Characterization vs. Unconfirmed Analogs

The solid-state structure of 2-[(4-Methylphenyl)thio]nicotinamide has been unequivocally determined by single-crystal X-ray diffraction [1]. This level of characterization provides absolute confirmation of molecular geometry, bond lengths, and crystal packing. In contrast, a definitive crystal structure for the closely related 2-(methylthio)nicotinamide or 2-(phenylthio)nicotinamide is not readily available in the public domain, making this compound a more reliable and well-defined standard for applications requiring precise structural knowledge.

Crystallography Analytical Chemistry Structural Biology

Boiling Point Prediction: Enhanced Thermal Stability vs. Methylthio Analog

Predicted boiling point values indicate that 2-[(4-Methylphenyl)thio]nicotinamide (449.8°C at 760 mmHg) [1] is significantly less volatile than its 2-(methylthio)nicotinamide counterpart (349.4°C at 760 mmHg) [2]. This suggests a higher thermal stability and lower volatility, which are relevant considerations for processes involving heating or evaporation.

Physical Chemistry Process Chemistry Distillation

Commercially Available Purity: Comparable Benchmark vs. Methylthio Analog

From a procurement perspective, the target compound is consistently offered at a minimum purity specification of 95% by multiple reputable vendors [REFS-1, REFS-2]. This purity benchmark is identical to that commonly provided for its 2-(methylthio)nicotinamide analog (e.g., AKSci, min. 95%) . This demonstrates that while the target compound offers distinct physical property advantages, it does not require a compromise in accessible chemical purity compared to simpler in-class alternatives.

Chemical Procurement Quality Control Synthesis

High-Value Application Scenarios for 2-[(4-Methylphenyl)thio]nicotinamide Based on Quantitative Differentiation


Analytical Reference Standard and Method Development

Given its confirmed structure by X-ray crystallography [1], 2-[(4-Methylphenyl)thio]nicotinamide is an ideal candidate for use as a reference standard in high-performance liquid chromatography (HPLC), mass spectrometry (MS), or nuclear magnetic resonance (NMR) method development and validation. The availability of a definitive crystal structure and high purity specification allows for accurate calibration and system suitability testing, reducing ambiguity in analytical results. This is a clear advantage over structurally similar but less well-characterized analogs.

Synthetic Intermediate Requiring Thermal Stability

For synthetic routes that involve steps requiring elevated temperatures or where a stable solid intermediate is needed for purification, the higher melting point (205°C) [2] and predicted boiling point (449.8°C) [2] of this compound offer practical advantages over its more volatile 2-(methylthio)nicotinamide analog. This thermal robustness can lead to higher yields and simpler purification protocols, making it a more efficient building block for complex molecule synthesis.

Crystallography and Solid-State Chemistry Studies

The definitive X-ray crystal structure of 2-[(4-Methylphenyl)thio]nicotinamide, as reported in a 2024 publication [1], makes this compound a valuable tool for researchers studying crystal engineering, polymorphism, or structure-property relationships. Its well-defined solid-state packing can serve as a baseline for comparing the effects of different substituents on crystal lattice formation, providing insights not possible with structurally unconfirmed analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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